3-(4-Tert-butylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(tert-butyl)phenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines. The tert-butyl group attached to the phenyl ring enhances the compound’s steric properties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-butyl)phenyl)azetidine typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for azetidines often leverage high-throughput techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods allow for the efficient and scalable production of azetidines with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-butyl)phenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
3-(4-(tert-butyl)phenyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-(tert-butyl)phenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(4-(tert-butyl)phenyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for unique reactivity that can be harnessed in various chemical and biological applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
InChI Key |
CUQSEEHIAKPTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.